molecular formula C8H6BrFN2 B13907993 4-Bromo-5-fluoro-2-methyl-indazole

4-Bromo-5-fluoro-2-methyl-indazole

Cat. No.: B13907993
M. Wt: 229.05 g/mol
InChI Key: QINISSCOJCSUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-fluoro-2-methyl-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methyl-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-nitrobenzaldehydes with amines, followed by reductive cyclization in the presence of organophosphorus reagents . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure regioselective substitution at desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-methyl-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nickel Catalysts: Used in cyclization reactions.

    Organophosphorus Reagents: Employed in reductive cyclization.

    Mild Temperatures: To ensure regioselective substitution.

Major Products Formed:

Scientific Research Applications

4-Bromo-5-fluoro-2-methyl-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 4-Bromo-5-fluoro-2-methyl-indazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological activities. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

  • 4-Bromo-5-fluoro-1H-indazole
  • 5-Bromo-4-fluoro-1-methyl-1H-indazole

Comparison: Compared to other similar compounds, 4-Bromo-5-fluoro-2-methyl-indazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

4-bromo-5-fluoro-2-methylindazole

InChI

InChI=1S/C8H6BrFN2/c1-12-4-5-7(11-12)3-2-6(10)8(5)9/h2-4H,1H3

InChI Key

QINISSCOJCSUEC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC(=C2Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.